N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-3-21-8-9-25-16-6-5-14(11-15(16)18(21)22)20-26(23,24)17-7-4-13(19)10-12(17)2/h4-7,10-11,20H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQXCKFQHCDUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazepine Ring: The initial step involves the cyclization of a suitable precursor to form the oxazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorine and Methyl Groups: The next step involves the selective introduction of fluorine and methyl groups onto the benzenesulfonamide moiety. This can be accomplished using electrophilic aromatic substitution reactions.
Final Coupling Reaction: The final step involves coupling the oxazepine ring with the substituted benzenesulfonamide to form the target compound. This can be achieved using a variety of coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The fluorine and methyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Alkoxy Substituents : The target’s 4-fluoro group offers electronegativity and compact size, contrasting with Compound C’s bulkier 4-ethoxy group, which increases lipophilicity .
- Sulfonamide vs. Amide : The sulfonamide group (pKa ~10–11) in the target and Compounds A/C provides stronger acidity and hydrogen-bonding capacity compared to the amide group (pKa ~15–17) in Compound B .
Physicochemical Properties
- Molecular Weight : The target’s molecular weight is likely higher than Compound B (328.3) due to the sulfonamide group but lower than Compound C (390.5) due to the absence of an ethoxy group.
- Solubility : Sulfonamide derivatives generally exhibit moderate aqueous solubility, whereas amides (Compound B) may have higher solubility due to reduced hydrogen-bonding acidity .
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 378.4 g/mol. The compound features a tetrahydrobenzo-fused oxazepine core and a sulfonamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN2O4S |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 922007-95-2 |
| Chemical Structure | Structure |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxazepine core is known for its role in modulating neurotransmitter systems and exhibiting anticancer properties. Preliminary studies suggest that this compound may induce differentiation in acute myeloid leukemia cells and modulate immune responses by upregulating CD11b expression in certain cell lines.
Anticancer Activity
In vitro studies have shown that compounds with similar structures can exhibit significant anticancer properties. For instance, N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide was reported to induce differentiation in leukemia cells.
Case Study: Acute Myeloid Leukemia (AML)
A study investigated the effects of this compound on AML cell lines. The results indicated that at concentrations above 10 µM, the compound significantly reduced cell viability compared to controls. The IC50 value was determined to be approximately 12 µM for one of the tested cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM | >20 |
| HL60 | 12 |
Immunomodulatory Effects
Research has also highlighted the potential immunomodulatory effects of this compound. It was found to enhance the expression of immune markers in macrophage cell lines when treated with varying concentrations of the compound.
Table: Immunomodulatory Effects
| Concentration (µM) | CD11b Expression (%) |
|---|---|
| 0 | 100 |
| 5 | 150 |
| 10 | 200 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide, and how can intermediates be purified?
- Methodology : The compound’s synthesis likely involves multi-step reactions, such as condensation of sulfonamide derivatives with benzoxazepine precursors. Key steps include:
- Nucleophilic substitution : Reacting activated sulfonamide intermediates with halogenated benzoxazepine derivatives under inert atmospheres (e.g., nitrogen) .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate intermediates. Confirm purity via TLC and HPLC .
- Critical Reagents : Sodium methoxide (nucleophile), potassium permanganate (oxidizer), and lithium aluminum hydride (reductant) may be employed depending on functional group transformations .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- NMR Analysis :
- ¹H-NMR : Look for characteristic signals:
- Aromatic protons (δ 6.8–7.5 ppm for benzo[f][1,4]oxazepin and sulfonamide rings).
- Ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for CH₂ adjacent to the oxazepin carbonyl).
- ¹³C-NMR : Confirm carbonyl (C=O) at δ 170–175 ppm and sulfonamide (SO₂) at δ 45–55 ppm .
- IR Spectroscopy :
- Stretching bands for C=O (~1680 cm⁻¹), SO₂ asymmetric/symmetric vibrations (~1350 cm⁻¹ and ~1150 cm⁻¹), and NH (~3300 cm⁻¹) .
Q. What solvent systems are optimal for studying the compound’s solubility and stability?
- Solubility : Test in DMSO (high solubility for biological assays), acetonitrile (for HPLC), and chloroform (for NMR).
- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4°C, 25°C, 40°C), and light exposure. Monitor via UV-Vis (λmax ~270–300 nm) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., tautomerism in the benzoxazepin ring) be resolved?
- Tautomer Analysis :
- Use variable-temperature NMR to observe equilibrium shifts between keto-enol tautomers. For example, monitor NH proton signals at 25°C vs. −40°C .
- IR spectroscopy can detect absence of S-H stretches (~2500–2600 cm⁻¹), confirming thione tautomeric dominance in sulfonamide derivatives .
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure .
Q. What experimental design strategies optimize the synthesis yield of this compound?
- Design of Experiments (DoE) :
- Screen variables (temperature, catalyst loading, reaction time) using factorial designs. For example, vary temperature (60–100°C) and catalyst (Pd/C vs. Pd(OAc)₂) to maximize coupling efficiency .
- Apply response surface methodology (RSM) to identify optimal conditions for sulfonamide bond formation .
- Flow Chemistry : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., hydrolysis of labile intermediates) .
Q. How can computational modeling predict the compound’s biological activity (e.g., receptor binding)?
- Molecular Docking :
- Simulate interactions with GABA-A receptors (common target for benzodiazepine analogs) using AutoDock Vina. Focus on hydrogen bonding with α-subunit residues (e.g., Tyr160) and hydrophobic interactions with the benzoxazepin ring .
- QSAR Studies :
- Correlate substituent effects (e.g., fluorine position) with activity using Hammett constants (σ) and molecular descriptors (logP, polar surface area) .
Q. What strategies address discrepancies in biological assay results (e.g., variable IC₅₀ values)?
- Assay Optimization :
- Standardize cell lines (e.g., HEK293 for receptor binding) and control for metabolic interference (e.g., CYP3A4 inhibition) .
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Bands | Functional Group Confirmed | Reference |
|---|---|---|---|
| ¹H-NMR | δ 7.3 ppm (aromatic H), δ 3.4 ppm (CH₂) | Benzoxazepin ring, ethyl | |
| IR | 1680 cm⁻¹ (C=O), 1350 cm⁻¹ (SO₂) | Carbonyl, sulfonamide |
Table 2 : Reaction Optimization Parameters (DoE Example)
| Variable | Range Tested | Optimal Value | Effect on Yield |
|---|---|---|---|
| Temperature | 60°C–100°C | 85°C | +28% |
| Catalyst Loading | 1–5 mol% Pd/C | 3 mol% | +15% |
| Reaction Time | 12–24 h | 18 h | +10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
